![molecular formula C18H21BrN2O2S B5060686 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5060686.png)
1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound acts as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By modulating the GABAergic system, 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine may help to reduce neuronal hyperexcitability, which is thought to contribute to the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been shown to have antioxidant and anti-inflammatory effects. These biochemical and physiological effects may contribute to the therapeutic potential of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. This compound has been shown to have a strong and specific effect on the GABAergic system, which makes it a useful tool for studying the role of this system in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the study of 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the potential use of this compound in the treatment of epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the potential use of this compound in the treatment of anxiety and depression. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs.
Synthesis Methods
The synthesis of 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be achieved by various methods. One of the most common methods is the reaction of 1-benzylpiperazine with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting compound is then reacted with p-toluenesulfonyl chloride to yield the final product.
Scientific Research Applications
1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of schizophrenia and bipolar disorder.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2S/c1-15-6-8-17(9-7-15)24(22,23)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXQWXFYLIXDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
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